2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol
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Overview
Description
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a 3,4-dimethoxyphenyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Chlorophenyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorophenyl group.
Attachment of 3,4-Dimethoxyphenyl Ethanol: The final step involves the reaction of the substituted piperazine with 3,4-dimethoxybenzaldehyde followed by reduction to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors in the central nervous system, such as serotonin or dopamine receptors.
Pathways Involved: It may modulate neurotransmitter release or uptake, influencing neuronal signaling and potentially exhibiting psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chlorophenyl)piperazin-1-yl)ethanol: Lacks the 3,4-dimethoxyphenyl group, which may alter its biological activity.
1-(3,4-Dimethoxyphenyl)piperazine: Lacks the 2-chlorophenyl group, potentially affecting its interaction with molecular targets.
Uniqueness
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol is unique due to the presence of both the 2-chlorophenyl and 3,4-dimethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-19-8-7-15(13-20(19)26-2)18(24)14-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21/h3-8,13,18,24H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTKWEGXMQWUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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